molecular formula C15H21NOSi B12589083 3-triethylsilyl-1H-quinolin-2-one CAS No. 647836-40-6

3-triethylsilyl-1H-quinolin-2-one

Cat. No.: B12589083
CAS No.: 647836-40-6
M. Wt: 259.42 g/mol
InChI Key: YWMDLTYHAWUVPM-UHFFFAOYSA-N
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Description

3-triethylsilyl-1H-quinolin-2-one is a derivative of quinolin-2-one, a compound known for its significant role in various chemical and pharmaceutical applications. The addition of the triethylsilyl group enhances its chemical properties, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-triethylsilyl-1H-quinolin-2-one typically involves the functionalization of quinolin-2-one. One common method is the silylation of quinolin-2-one using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

3-triethylsilyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolin-2-one derivatives.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the triethylsilyl group.

Major Products Formed

The major products formed from these reactions include various quinolin-2-one derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

3-triethylsilyl-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Quinolin-2-one derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-triethylsilyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach its target more effectively. Once inside the cell, the compound can interact with its target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2-one: The parent compound, which lacks the triethylsilyl group.

    3-trimethylsilyl-1H-quinolin-2-one: A similar compound with a trimethylsilyl group instead of a triethylsilyl group.

    3-tert-butyldimethylsilyl-1H-quinolin-2-one: Another derivative with a tert-butyldimethylsilyl group.

Uniqueness

The presence of the triethylsilyl group in 3-triethylsilyl-1H-quinolin-2-one provides unique properties, such as increased lipophilicity and enhanced stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

647836-40-6

Molecular Formula

C15H21NOSi

Molecular Weight

259.42 g/mol

IUPAC Name

3-triethylsilyl-1H-quinolin-2-one

InChI

InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)16-15(14)17/h7-11H,4-6H2,1-3H3,(H,16,17)

InChI Key

YWMDLTYHAWUVPM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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